Cas no 896160-52-4 (3-(Dimethylcarbamoyl)aminobenzoic Acid)
3-(Dimethylcarbamoyl)aminobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(Dimethylcarbamoyl)amino]benzoic acid
- 3-(3,3-DIMETHYLUREIDO)BENZOIC ACID
- 3-(3,3-Dimethylureido)benzoic acid, 3-(3-Carboxyphenyl)-1,1-dimethylurea
- AKOS009159285
- Benzoic acid, 3-[[(dimethylamino)carbonyl]amino]-
- WKB16052
- SB77934
- 896160-52-4
- SCHEMBL3942571
- MFCD03411196
- 3-(3,3-Dimethylureido)benzoicacid
- 3-(dimethylcarbamoylamino)benzoic Acid
- PS-3364
- Z763723220
- EN300-83230
- 3-(Dimethylcarbamoyl)aminobenzoic Acid
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- MDL: MFCD03411196
- Inchi: 1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
- InChI Key: DKSNZGIASOHSLG-UHFFFAOYSA-N
- SMILES: O=C(N(C)C)NC1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 208.08479225g/mol
- Monoisotopic Mass: 208.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 69.6Ų
3-(Dimethylcarbamoyl)aminobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100469-1g |
3-(3,3-Dimethylureido)benzoic acid |
896160-52-4 | 95% | 1g |
$346.62 | 2023-08-31 | |
| Alichem | A019100469-5g |
3-(3,3-Dimethylureido)benzoic acid |
896160-52-4 | 95% | 5g |
$961.38 | 2023-08-31 | |
| TRC | D462483-10mg |
3-[(Dimethylcarbamoyl)amino]benzoic Acid |
896160-52-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462483-50mg |
3-[(Dimethylcarbamoyl)amino]benzoic Acid |
896160-52-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D462483-100mg |
3-[(Dimethylcarbamoyl)amino]benzoic Acid |
896160-52-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Ambeed | A293202-1g |
3-(3,3-Dimethylureido)benzoic acid |
896160-52-4 | 95% | 1g |
$195.0 | 2025-04-15 | |
| Apollo Scientific | OR10863-100mg |
3-[(Dimethylcarbamoyl)amino]benzoic acid |
896160-52-4 | 100mg |
£43.00 | 2025-02-19 | ||
| Apollo Scientific | OR10863-500mg |
3-[(Dimethylcarbamoyl)amino]benzoic acid |
896160-52-4 | 500mg |
£250.00 | 2023-06-14 | ||
| abcr | AB234510-250mg |
3-(3,3-Dimethylureido)benzoic acid; . |
896160-52-4 | 250mg |
€247.00 | 2025-04-15 | ||
| abcr | AB234510-1g |
3-(3,3-Dimethylureido)benzoic acid; . |
896160-52-4 | 1g |
€427.00 | 2025-04-15 |
3-(Dimethylcarbamoyl)aminobenzoic Acid Suppliers
3-(Dimethylcarbamoyl)aminobenzoic Acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-(Dimethylcarbamoyl)aminobenzoic Acid
Recent Advances in the Study of 3-(Dimethylcarbamoyl)aminobenzoic Acid (CAS: 896160-52-4)
3-(Dimethylcarbamoyl)aminobenzoic Acid (CAS: 896160-52-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
The compound has garnered attention due to its unique structural features, which include a benzoic acid moiety and a dimethylcarbamoyl group. These features make it a versatile intermediate in the synthesis of more complex molecules. Recent publications have highlighted its role in the development of enzyme inhibitors and receptor modulators, particularly in the context of inflammatory and metabolic diseases.
One of the key areas of research involves the optimization of synthetic routes for 3-(Dimethylcarbamoyl)aminobenzoic Acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic method that yields higher purity and greater scalability, addressing previous challenges in large-scale production. This advancement is critical for facilitating further pharmacological studies and potential commercialization.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of 3-(Dimethylcarbamoyl)aminobenzoic Acid exhibit promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of the compound effectively inhibit COX-2, an enzyme associated with inflammation and pain. These findings suggest potential applications in the development of new anti-inflammatory drugs.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of 3-(Dimethylcarbamoyl)aminobenzoic Acid with biological targets. These studies, combined with experimental data, are paving the way for the design of more potent and selective derivatives. Researchers are particularly interested in its potential as a scaffold for targeting G-protein-coupled receptors (GPCRs), which are implicated in a wide range of diseases.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 3-(Dimethylcarbamoyl)aminobenzoic Acid and its derivatives, such as bioavailability and metabolic stability, require further investigation. Ongoing studies are focusing on optimizing these properties to enhance their therapeutic potential. Additionally, toxicological assessments are necessary to ensure safety before clinical applications can be considered.
In conclusion, 3-(Dimethylcarbamoyl)aminobenzoic Acid (CAS: 896160-52-4) represents a valuable compound in the toolkit of medicinal chemists and pharmacologists. Its versatility as a synthetic intermediate and its promising biological activities make it a subject of ongoing research. Future studies are expected to delve deeper into its mechanisms of action and explore its potential in treating various diseases, offering new avenues for drug discovery and development.
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